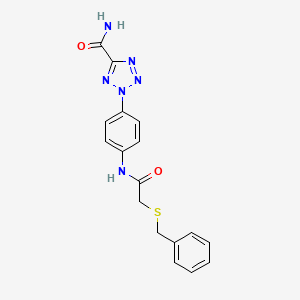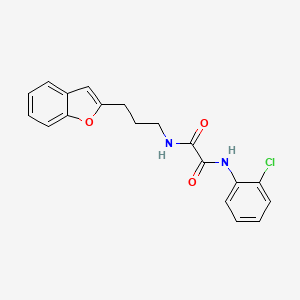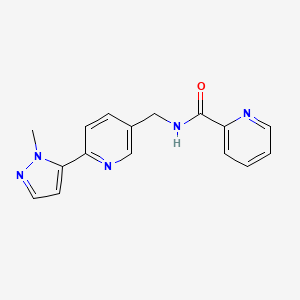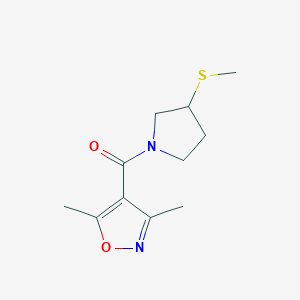![molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3](/img/structure/B2606742.png)
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, also known as CPP-ACP, is a compound that has been widely used in scientific research. It is a derivative of amorphous calcium phosphate, which is an important component of tooth enamel. CPP-ACP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is complex and not yet fully understood. It is believed to work by binding to tooth enamel and promoting the remineralization of damaged areas. It may also have antibacterial properties, which could make it useful in the treatment of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to promote the remineralization of tooth enamel, increase the hardness and strength of bones, and improve the absorption of calcium and other minerals in the body. It may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of conditions.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is its versatility. It can be used in a variety of different lab experiments, and its effects can be easily measured and quantified. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is that it can be difficult to work with due to its complex chemical structure. Researchers must have a thorough understanding of organic chemistry in order to use N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide effectively.
未来方向
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. One area of interest is the development of new applications for the compound, particularly in the field of drug delivery. Researchers are also interested in studying the mechanisms of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide in more detail, in order to better understand its potential therapeutic uses. Additionally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, particularly in humans. Overall, N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a valuable tool for researchers in many different fields, and it is likely to continue to be an important area of study for years to come.
合成方法
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can be synthesized using a variety of methods, but one of the most common involves the reaction of cyclohexylamine with 4-(4-methylphenyl)phenoxyacetic acid. The resulting product is then treated with cyanogen bromide to form the final compound. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学研究应用
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has been used extensively in scientific research, particularly in the fields of dentistry and biochemistry. It has been shown to have a number of potential applications, including as a treatment for dental caries, as a delivery vehicle for drugs and other substances, and as a tool for studying the mechanisms of mineralization in the body.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINFHMLLGPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)
![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)


![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)